molecular formula C10H20ClN B2642275 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride CAS No. 2551118-99-9

4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride

Cat. No.: B2642275
CAS No.: 2551118-99-9
M. Wt: 189.73
InChI Key: VMEUHABIEFZWJF-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride” is a chemical compound with the CAS Number: 2551118-99-9 . It has a molecular weight of 189.73 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19N.ClH/c1-7-5-10(9-3-4-9)6-8(2)11-7;/h7-11H,3-6H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (189.73) and its InChI code . Unfortunately, the web search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Pharmacology Studies

  • Antitussive Activity : A study involving 6-Dimethylamino-4,4-diphenyl-3-heptanone hydrochloride, a compound structurally related to 4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride, showed antitussive (cough-suppressing) activity. This suggests potential applications of similar compounds in treating cough (Toner & Macko, 1952).

Chemical Synthesis and Bioactivity

  • Herbicidal and Fungicidal Activity : A study on cyclopropanecarboxylic acid derivatives, which are chemically related to this compound, found that some of these compounds exhibited significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Chemical Transformations and Synthesis

  • Synthesis of Aminocyclopropanecarboxylic Acid : A study reported the productive synthesis of 1-Ethynylcyclopropylamine, a compound closely related to this compound. This highlights the potential of such compounds in synthetic chemistry applications (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Medicinal Chemistry

  • Conformationally Constrained Homoserine Analogues : Cyclopropanated 4-hydroxypipecolic acid derivatives, structurally similar to this compound, were synthesized as new, conformationally constrained homoserine analogues, potentially useful in drug discovery (Occhiato, Casini, Guarna, & Scarpi, 2011).

Agricultural Chemistry

  • Herbicide Transformation in Soil : A study on the transformation of a herbicide structurally related to this compound in soil revealed insights into the chemical changes and potential environmental impact of such compounds (Yih, Swithenbank, & McRae, 1970).

Enantiomeric Purity Analysis

  • Chiral Drug Substance Analysis : Research on the determination of enantiomeric purity of a novel respiratory fluoroquinolone, which includes compounds structurally similar to this compound, provides insights into analytical methods relevant for pharmaceutical research (Yeole, Lawand, Bhavsar, & Deshpande, 2008).

Catalysis

  • Catalysis in Acylation Reactions : A study using 4-(N,N-Dimethylamino)pyridine hydrochloride, a compound similar to this compound, explored its use as a recyclable catalyst for acylation of alcohols, indicating potential applications in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-Cyclopropyl-2,6-dimethylpiperidine;hydrochloride” can be found online . Please refer to these resources for detailed safety and hazard information.

Properties

IUPAC Name

4-cyclopropyl-2,6-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-7-5-10(9-3-4-9)6-8(2)11-7;/h7-11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUHABIEFZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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